ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate
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Overview
Description
Ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate is a quinoline derivative with a unique structure that includes a quinoline ring substituted with ethyl, methyl, and carboxylate groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate typically involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction is carried out under specific conditions to ensure the formation of the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve scalable and efficient synthetic methodologies. These methods often include multi-step reactions, one-pot syntheses, and the use of metal catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylate: Similar in structure but with methoxy groups instead of methyl groups.
4-Hydroxy-2-quinolones: A broader class of compounds with similar core structures but different substituents
Uniqueness
Ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 6,8-dimethyl-4-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)5-8(2)6-10(12)13(11)16/h5-7,11H,4H2,1-3H3 |
InChI Key |
RGYKFBQAZBVLCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NC2=C(C=C(C=C2C1=O)C)C |
Origin of Product |
United States |
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